molecular formula C15H16ClN3O3 B13040605 tert-Butyl (3-((2-chloropyrimidin-4-yl)oxy)phenyl)carbamate

tert-Butyl (3-((2-chloropyrimidin-4-yl)oxy)phenyl)carbamate

Cat. No.: B13040605
M. Wt: 321.76 g/mol
InChI Key: MGWSNFKTDNGUQZ-UHFFFAOYSA-N
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Description

tert-Butyl(3-((2-chloropyrimidin-4-yl)oxy)phenyl)carbamate is a chemical compound with the molecular formula C15H17ClN2O3 It is a derivative of carbamate and contains a tert-butyl group, a chloropyrimidine moiety, and a phenyl ring

Properties

Molecular Formula

C15H16ClN3O3

Molecular Weight

321.76 g/mol

IUPAC Name

tert-butyl N-[3-(2-chloropyrimidin-4-yl)oxyphenyl]carbamate

InChI

InChI=1S/C15H16ClN3O3/c1-15(2,3)22-14(20)18-10-5-4-6-11(9-10)21-12-7-8-17-13(16)19-12/h4-9H,1-3H3,(H,18,20)

InChI Key

MGWSNFKTDNGUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-((2-chloropyrimidin-4-yl)oxy)phenyl)carbamate typically involves the reaction of 2-chloropyrimidine-4-ol with tert-butyl(3-hydroxyphenyl)carbamate. The reaction is carried out under inert atmosphere conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-((2-chloropyrimidin-4-yl)oxy)phenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The phenyl ring and other functional groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products where the chlorine atom is replaced by other functional groups such as alkoxy, amino, or thiol groups.

    Oxidation: Products with oxidized phenyl rings or other functional groups.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

    Hydrolysis: Amine and carbon dioxide.

Scientific Research Applications

tert-Butyl(3-((2-chloropyrimidin-4-yl)oxy)phenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl(3-((2-chloropyrimidin-4-yl)oxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloropyrimidin-4-yl)carbamate
  • tert-Butyl (2-chloropyridin-4-yl)carbamate
  • tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate

Uniqueness

tert-Butyl(3-((2-chloropyrimidin-4-yl)oxy)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloropyrimidine moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .

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